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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467

Technical Support Center: Thioformaldehyde
Quantum Calculations

This guide provides troubleshooting assistance for common convergence issues encountered
during quantum chemical calculations of thioformaldehyde (CHzS).

Troubleshooting Guide: Step-by-Step

This section provides a structured approach to diagnosing and resolving convergence failures
in your calculations.

Q1: My Self-Consistent Field (SCF) calculation is not
converging. What is the first step?

Al: First, identify the nature of the convergence failure by examining the output file. Look for
oscillating energies or large changes in the density matrix between cycles.[1][2] An initial check
of the input file for basic errors is crucial.[1]

Common Initial Checks:

o Molecular Geometry: Ensure the starting geometry is reasonable. An excessively distorted
structure can be a common cause of failure.[1][3]
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» Charge and Multiplicity: Verify that the charge and spin multiplicity are correctly specified for
the intended electronic state.[3]

« Input Errors: Double-check for simple mistakes like incorrect units for atomic coordinates
(Angstroms vs. Bohrs).[1]

A logical workflow can help diagnose the root cause of the SCF failure.
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SCF Convergence Failure NO

f input is correct

Basis Set Problem?
(e.g., diffuse functions)

Small HOMO-LUMO Gap? Poor Initial Guess?

Solution: Solution:
Solution: - UEs uess—rea{d R e - For diffuse functions, try
Use Level Shifting 9 > SCF=NoVarAcc

(e.g., SCF=vshift=300) siister convergfd eElRUERER, - Increase integration grid
- Try guess=huckel. e :
(int=ultrafine)

General Solution:
Try Quadratic Convergence
(SCF=QC)

If still fajling

NO

Excited State or
Bond Stretching?

Problem:
Single-reference methods
(DFT, MP2) may be inadequate.

Solution:
Use Multireference Methods
(CASSCF, MS-CASPT2, MC-PDFT)

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Ground State
(Equilibrium Geometry)

Generally Suitable |Generally Suitable \ Generally Suitable

Single-Reference

Hartree-Fock (HF) DFT (e.g., B3LYP)

\ /

\ /
\\Often Unreliable,Often Unreliable
/

Excited States (S1, T1, T2)
Bond Stretching / Dissociation

Recommended

Multireference Me

CASSCF Recommended Recommended

Add Dynamic Correlation \ Add Dynamic Coryelation

CASPT2 / MS-CASPT2 MC-PDFT

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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